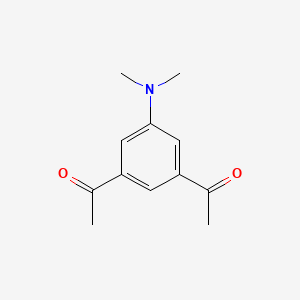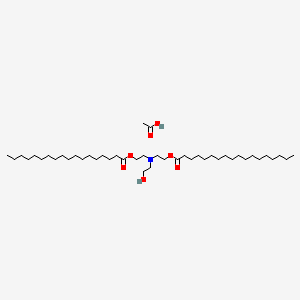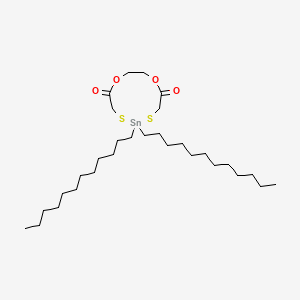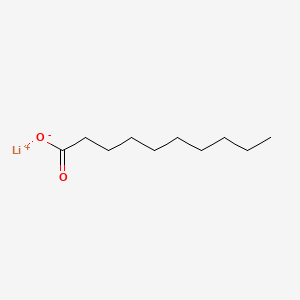
Lithium decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium decanoate is a lithium salt of decanoic acid, a fatty acid with a ten-carbon chain. This compound is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound combines the properties of lithium, a highly reactive alkali metal, with decanoic acid, which is known for its antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
Lithium decanoate can be synthesized through a straightforward reaction between lithium hydroxide and decanoic acid. The reaction typically occurs in an aqueous medium, where lithium hydroxide reacts with decanoic acid to form this compound and water:
LiOH+C9H19COOH→C9H19COOLi+H2O
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include steps to purify the reactants and the final product to ensure high purity and consistency. The reaction is typically carried out in large reactors, and the product is isolated through filtration and drying processes.
化学反応の分析
Types of Reactions
Lithium decanoate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium carbonate and other by-products.
Reduction: Under specific conditions, this compound can be reduced, although this is less common.
Substitution: this compound can participate in substitution reactions where the lithium ion is replaced by another cation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products
Oxidation: Lithium carbonate and decanoic acid derivatives.
Reduction: Reduced forms of decanoic acid.
Substitution: New salts formed by replacing lithium with another cation.
科学的研究の応用
Chemistry
In chemistry, lithium decanoate is used as a reagent in organic synthesis. It can act as a catalyst or a reactant in various chemical reactions, particularly those involving fatty acids and their derivatives.
Biology
This compound has been studied for its potential biological effects, including its antimicrobial properties. It has shown promise in inhibiting the growth of certain bacteria and fungi.
Medicine
In medicine, this compound is being explored for its potential use in treating mood disorders, similar to other lithium salts. Its unique properties may offer advantages over traditional lithium compounds.
Industry
In the industrial sector, this compound is used in the production of lubricants, surfactants, and other specialty chemicals. Its ability to form stable emulsions makes it valuable in various applications.
作用機序
The mechanism of action of lithium decanoate involves its interaction with cellular components. Lithium ions can affect various signaling pathways, including those involving neurotransmitters and enzymes. The decanoate moiety may also contribute to its biological effects by interacting with cell membranes and other structures.
類似化合物との比較
Similar Compounds
Lithium carbonate: Commonly used in medicine for treating bipolar disorder.
Lithium citrate: Another lithium salt used in psychiatric treatments.
Sodium decanoate: A sodium salt of decanoic acid with similar antimicrobial properties.
Uniqueness
Lithium decanoate is unique due to its combination of lithium and decanoic acid properties. This dual functionality allows it to be used in diverse applications, from medicine to industry. Its specific interactions with biological systems and chemical reactivity set it apart from other lithium salts.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique combination of lithium and decanoic acid properties makes it valuable in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in scientific and industrial contexts.
特性
CAS番号 |
20336-95-2 |
|---|---|
分子式 |
C10H19LiO2 |
分子量 |
178.2 g/mol |
IUPAC名 |
lithium;decanoate |
InChI |
InChI=1S/C10H20O2.Li/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12);/q;+1/p-1 |
InChIキー |
POYDCAKGHSRECA-UHFFFAOYSA-M |
正規SMILES |
[Li+].CCCCCCCCCC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


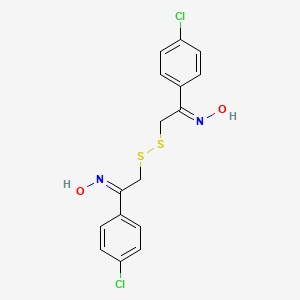

![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)


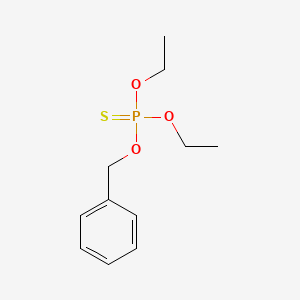
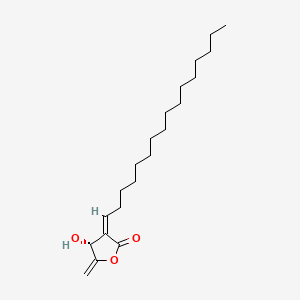
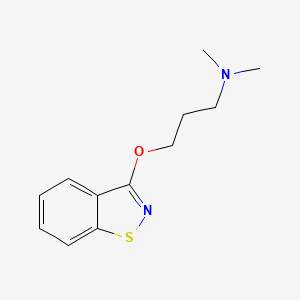
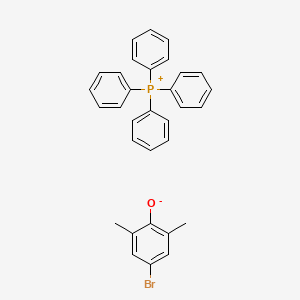
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
